Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
“Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da .
Synthesis Analysis
The synthesis of azolo[1,2,4]triazines, which includes the “this compound”, involves two main approaches: the construction of the 1,2,4-triazine ring based on azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo[1,2,4]triazines are reduced to these two approaches .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C7H7N5O2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.Scientific Research Applications
Synthesis and High-Throughput Applications
The synthesis of various pyrazolo and triazine derivatives, including Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, is crucial in medicinal chemistry for exploring their potential as therapeutic agents. An efficient synthesis approach for 8-acylamidopyrazolo[1,5-a]-1,3,5-triazines suggests the versatility of this compound in high-throughput synthesis, implying its utility in rapid drug discovery processes (Raboisson et al., 2003).
Antimicrobial Activities
Research on triazole derivatives, closely related to this compound, highlights the antimicrobial potential of these compounds. Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms, indicating the potential of this compound in antimicrobial therapy (Bektaş et al., 2007).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolo and triazine, including this compound, have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones, for instance, have shown cytotoxic effects against human breast and liver carcinoma cell lines, alongside evaluating their antimicrobial activity. This underscores the therapeutic promise of this compound in combating cancer and infections (Riyadh, 2011).
Novel Heterocycles Synthesis
The versatility of this compound extends to the synthesis of novel heterocycles, demonstrating its utility in creating diverse bioactive molecules for pharmaceutical research. The preparation of substituted azolo-as-triazines involves diazotization and coupling with active methylene reagents, leading to compounds with in vitro antimicrobial activity, showcasing the compound's potential in synthesizing bioactive heterocycles (Novinson et al., 1976).
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against bacterial strains and yeasts , suggesting that Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate might interact with targets within these organisms.
Mode of Action
It’s synthesized from 5-aminopyrazole via the construction of a pyrazolotriazine skeleton followed by nitration . This suggests that its interaction with its targets could involve the pyrazolotriazine structure and nitro groups.
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity , which suggests that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to exhibit antimicrobial activity , which suggests that environmental factors such as temperature, pH, and presence of other organisms could potentially influence the action of this compound.
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCLZWQSTXVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=CC=N2)N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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